molecular formula C8H11N3O B1428059 2-(Pyrrolidin-3-yloxy)pyrimidine CAS No. 950648-95-0

2-(Pyrrolidin-3-yloxy)pyrimidine

Cat. No. B1428059
M. Wt: 165.19 g/mol
InChI Key: QHTVYWFXDYYUAP-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-3-yloxy)pyrimidine” is a chemical compound with the molecular formula C8H11N3O . It is used for research and development .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves various synthetic strategies, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-3-yloxy)pyrimidine” is characterized by a pyrrolidine ring attached to a pyrimidine ring via an oxygen atom . The pyrrolidine ring is a five-membered ring with one nitrogen atom, while the pyrimidine ring is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Synthesis Techniques

Research has developed methods for synthesizing 2-(pyrrolidin-1-yl)pyrimidines, showcasing their potential in generating new chemical entities. Smolobochkin et al. (2019) established a technique for synthesizing 2-(pyrrolidin-1-yl)pyrimidines by reacting (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid, confirming the structures via IR, NMR, and X-ray analysis (Smolobochkin et al., 2019).

Biomedical Applications

Pyrido[2,3-d]pyrimidines are highlighted for their biomedical applications, capable of binding to several receptors in the body. The interest in pyrido[2,3-d]pyrimidine-7(8H)-ones is due to their similarity to nitrogen bases found in DNA and RNA, signifying their potential in therapeutic applications (Jubete et al., 2019).

Optical and Electrochemical Properties

A study by Hagimori et al. (2022) on novel pyridine-based compounds, including pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines, revealed their fluorescence in organic solvents and aggregation-induced emission enhancement (AIEE) properties in aqueous media. This demonstrates the compounds' potential in developing new materials for optical applications (Hagimori et al., 2022).

Anti-Fibrosis Activity

Gu et al. (2020) synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against rat hepatic stellate cells, identifying compounds with significant anti-fibrotic activities. This research contributes to the development of new anti-fibrotic drugs, showcasing the therapeutic potential of pyrimidine derivatives in treating fibrosis (Gu et al., 2020).

Sustainable Synthesis Approaches

Chaudhary (2021) reviewed the synthesis of Pyrido[2,3-d]pyrimidine using a multicomponent approach, highlighting its importance in medicinal chemistry due to a wide spectrum of biological activities. This sustainable synthesis approach aligns with the green chemistry drive, emphasizing efficient routes to construct biologically relevant moieties (Chaudhary, 2021).

properties

IUPAC Name

2-pyrrolidin-3-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-3-10-8(11-4-1)12-7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTVYWFXDYYUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734375
Record name 2-[(Pyrrolidin-3-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-3-yloxy)pyrimidine

CAS RN

950648-95-0
Record name 2-[(Pyrrolidin-3-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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